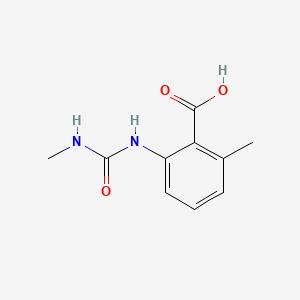![molecular formula C71H82N4O27 B570654 methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-hydroxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate CAS No. 114869-99-7](/img/structure/B570654.png)
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-hydroxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-hydroxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate” is a complex organic molecule characterized by multiple stereocenters and functional groups. This compound is notable for its intricate structure, which includes acetoxy, azido, benzyloxy, and methoxycarbonyl groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Key steps may include:
Protection and Deprotection: Protecting groups such as acetoxy and benzyloxy are introduced to prevent unwanted reactions at specific sites.
Azidation: Introduction of the azido group through nucleophilic substitution reactions.
Glycosylation: Formation of glycosidic bonds to assemble the pyran rings.
Esterification: Formation of ester bonds to introduce acetoxy groups.
Industrial Production Methods
Industrial production of such complex molecules often involves automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The azido group can be reduced to an amine.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur at different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium azide for azidation, acetic anhydride for acetylation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The azido group allows for click chemistry applications in bioconjugation.
Drug Development: Potential use in the development of new pharmaceuticals due to its bioactive functional groups.
Medicine
Antiviral Agents: The azido group is a key feature in many antiviral drugs.
Cancer Research:
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets. The azido group can participate in bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The acetoxy and benzyloxy groups can interact with enzymes and receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Methyl (2R,3S,4S,5R,6R)-5-acetoxy-3-(((2R,3R,4R,6R)-4-acetoxy-6-(acetoxymethyl)-3-azido-5-(((2R,3R,4S,5S,6S)-3,4-bis(benzyloxy)-5-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-" (with slight variations in stereochemistry or functional groups).
Other Azido Compounds: Compounds with azido groups used in similar applications.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and stereocenters, which provide a wide range of chemical reactivity and biological activity. Its complex structure makes it a valuable tool in synthetic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
114869-99-7 |
|---|---|
Molekularformel |
C71H82N4O27 |
Molekulargewicht |
1423.438 |
IUPAC-Name |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-hydroxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C71H82N4O27/c1-40(76)87-38-49-54(56(89-33-44-23-13-8-14-24-44)51(67(86-7)96-49)73-71(83)93-37-48-31-21-12-22-32-48)98-70-64(95-43(4)79)60(91-35-46-27-17-10-18-28-46)61(62(102-70)66(82)85-6)101-68-52(74-75-72)57(94-42(3)78)55(50(97-68)39-88-41(2)77)99-69-63(92-36-47-29-19-11-20-30-47)58(53(80)59(100-69)65(81)84-5)90-34-45-25-15-9-16-26-45/h8-32,49-64,67-70,80H,33-39H2,1-7H3,(H,73,83)/t49-,50-,51-,52-,53+,54-,55?,56-,57-,58+,59+,60+,61+,62-,63-,64-,67+,68-,69-,70-/m1/s1 |
InChI-Schlüssel |
KSSGPJXKZSZZRN-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)C(=O)OC)O)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)N=[N+]=[N-])OCC9=CC=CC=C9)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)

![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)
![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)

